![molecular formula C₂₀H₃₀ClN₃O₄Si B1139925 7H-pirrolo[2,3-d]pirimidina, 4-cloro-7-[5-O-[(1,1-dimetiletil)dimetilsilil]-2,3-O-(1-metiletilideno)-beta-D-ribofuranosil]- CAS No. 115479-39-5](/img/structure/B1139925.png)
7H-pirrolo[2,3-d]pirimidina, 4-cloro-7-[5-O-[(1,1-dimetiletil)dimetilsilil]-2,3-O-(1-metiletilideno)-beta-D-ribofuranosil]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-, also known as 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-, is a useful research compound. Its molecular formula is C₂₀H₃₀ClN₃O₄Si and its molecular weight is 440.01. The purity is usually 95%.
BenchChem offers high-quality 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Kinase Inhibitors
One of the primary applications of 7H-pyrrolo[2,3-d]pyrimidine derivatives is as intermediates in the synthesis of kinase inhibitors. These inhibitors are crucial in the treatment of various cancers and inflammatory diseases. The compound's structure allows for modifications that enhance selectivity and potency against specific kinases involved in disease pathways.
- Case Study: BTK Inhibitors
A series of derivatives based on this compound have been developed as reversible Bruton's tyrosine kinase (BTK) inhibitors. For instance, one derivative demonstrated an IC50 value of 3.0 nM against the BTK enzyme and showed significant anti-proliferative effects on B-cell lymphoma cell lines (Ramos and Jeko-1) . This highlights the compound's potential in treating hematological malignancies.
Antiviral Agents
Research has indicated that certain derivatives exhibit antiviral properties, making them candidates for combating viral infections. Their mechanism often involves interference with viral replication processes, although specific pathways are still under investigation.
Anti-inflammatory Applications
The compound has also been explored for its anti-inflammatory effects. Some derivatives have shown promise in reducing inflammation in models of rheumatoid arthritis, demonstrating efficacy without significant adverse effects on bone or cartilage morphology .
Actividad Biológica
7H-Pyrrolo[2,3-d]pyrimidine derivatives, particularly those functionalized with various substituents, have emerged as significant compounds in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]- , exploring its potential as an inhibitor of various kinases and its applications in cancer therapy.
Structural Characteristics
The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its ability to interact with biological targets. The presence of a 4-chloro group and a ribofuranosyl moiety enhances its solubility and binding affinity to target proteins. The structural modifications significantly influence its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives. For instance, a series of these compounds demonstrated moderate to excellent activity against various cancer cell lines. Notably, one derivative exhibited IC50 values of 0.66 μM , 0.38 μM , and 0.44 μM against A549, HeLa, and MCF-7 cell lines respectively . These results suggest that modifications at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold can lead to enhanced anticancer efficacy.
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key kinases involved in cell proliferation and survival pathways. For example, certain derivatives have been shown to inhibit c-Met kinase activity and induce apoptosis in HepG2 cells by modulating pro-apoptotic and anti-apoptotic protein levels (e.g., increasing Bax and caspase-3 while decreasing Bcl-2) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the introduction of electron-withdrawing groups (EWGs) on the phenyl rings significantly enhances biological activity. For example, compounds with double EWGs showed improved inhibitory effects on cancer cell lines compared to those without such modifications .
Inhibitory Activity Against Kinases
Pyrrolo[2,3-d]pyrimidine derivatives have also been identified as potential inhibitors of several kinases involved in cancer progression. For instance:
- EGFR : Some derivatives displayed IC50 values comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib.
- RET Kinase : Certain compounds have been reported to inhibit both wild-type and mutant forms of RET kinase, which is crucial for targeted therapies in specific cancers .
Data Summary
Compound Name | Target Kinase | IC50 (μM) | Cancer Cell Lines | Mechanism |
---|---|---|---|---|
Compound 51 | c-Met | 0.66 | A549 | Apoptosis induction |
Compound 5k | EGFR/Her2/VEGFR2/CDK2 | 0.04 - 0.20 | HepG2 | Cell cycle arrest |
Compound X | RET | < 1 | NSCLC | Inhibition of growth |
Case Studies
- Compound 51 : Demonstrated significant cytotoxicity against A549 and HeLa cells with an IC50 of 0.38 μM. Further studies revealed its capacity to induce apoptosis through the activation of caspase pathways.
- Compound 5k : Showed promising results as a multi-targeted kinase inhibitor with potent activity against EGFR and CDK2, indicating its potential for development as a new cancer therapy.
Propiedades
IUPAC Name |
[(3aS,4R,6R)-4-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O4Si/c1-19(2,3)29(6,7)25-10-13-14-15(28-20(4,5)27-14)18(26-13)24-9-8-12-16(21)22-11-23-17(12)24/h8-9,11,13-15,18H,10H2,1-7H3/t13-,14?,15+,18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFANUVYJLNMOM-NYELBAIQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC4=C3N=CN=C4Cl)CO[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O[C@@H](C2O1)CO[Si](C)(C)C(C)(C)C)N3C=CC4=C3N=CN=C4Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676203 |
Source
|
Record name | 7-[(3xi)-5-O-[tert-Butyl(dimethyl)silyl]-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115479-39-5 |
Source
|
Record name | 7-[(3xi)-5-O-[tert-Butyl(dimethyl)silyl]-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.